molecular formula C11H10FNO B6227387 1-(5-fluoro-1H-indol-3-yl)propan-2-one CAS No. 51499-30-0

1-(5-fluoro-1H-indol-3-yl)propan-2-one

Cat. No.: B6227387
CAS No.: 51499-30-0
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-1H-indol-3-yl)propan-2-one is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-(5-fluoro-1H-indol-3-yl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and propan-2-one.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Synthetic Routes: One common synthetic route involves the condensation of 5-fluoroindole with propan-2-one in the presence of a suitable catalyst, such as an acid or base, to form the target compound.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-fluoro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-fluoro-1H-indol-3-yl)propan-2-one has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-fluoro-1H-indol-3-yl)propan-2-one can be compared with other similar compounds, such as:

    1-(5-prenyl-1H-indol-3-yl)propan-2-one: This compound has a prenyl group instead of a fluorine atom, which affects its chemical properties and biological activities.

    1-(6-methoxy-5-prenyl-1H-indol-3-yl)propan-2-one: The presence of a methoxy group and a prenyl group in this compound provides different chemical and biological characteristics.

    1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine hydrochloride:

Properties

CAS No.

51499-30-0

Molecular Formula

C11H10FNO

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.